molecular formula C15H21FN2O4S B14953277 N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide

Cat. No.: B14953277
M. Wt: 344.4 g/mol
InChI Key: UUDVIIPWCISASW-UHFFFAOYSA-N
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Description

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound is known for its specificity towards certain enzymes, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide typically involves multiple steps. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with N-ethylglycinamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in a suitable solvent like dichloromethane. The intermediate product is then reacted with tetrahydrofuran-2-ylmethyl chloride to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid under mild heating.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols.

Scientific Research Applications

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a tool for studying reaction mechanisms.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by inhibiting the activity of specific enzymes, such as glycogen synthase kinase-3 beta (GSK-3β). By binding to the active site of the enzyme, it prevents the enzyme from catalyzing its substrate, thereby modulating various signaling pathways involved in cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-ethyl-N~1~-(4-ethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
  • N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide
  • N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide

Uniqueness

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide is unique due to its specific structural features, such as the tetrahydrofuran-2-ylmethyl group, which enhances its binding affinity and selectivity towards certain enzymes. This makes it a valuable compound for targeted therapeutic applications and scientific research.

Properties

Molecular Formula

C15H21FN2O4S

Molecular Weight

344.4 g/mol

IUPAC Name

2-[ethyl-(4-fluorophenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C15H21FN2O4S/c1-2-18(11-15(19)17-10-13-4-3-9-22-13)23(20,21)14-7-5-12(16)6-8-14/h5-8,13H,2-4,9-11H2,1H3,(H,17,19)

InChI Key

UUDVIIPWCISASW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)NCC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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